2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of isoquinolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(3-methoxyphenyl)acetamide typically involves the following steps:
Formation of Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Acylation: The final step involves the acylation of the isoquinolinone core with 3-methoxyphenylacetic acid using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the methoxy groups or the acetamide moiety using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide, electrophiles like acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer, inflammation, or neurological disorders.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(1-oxo-1,2-dihydroisoquinolin-2-yl)-N-phenylacetamide: Lacks the methoxy groups, which may affect its biological activity.
2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but with a different position of the methoxy group on the phenyl ring.
Uniqueness
The presence of methoxy groups in 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(3-methoxyphenyl)acetamide may enhance its solubility, stability, and biological activity compared to similar compounds. These structural features can make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-24-14-6-3-5-13(11-14)20-18(22)12-21-10-9-15-16(19(21)23)7-4-8-17(15)25-2/h3-11H,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPDYBCXXDBABL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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